6-bromo-4-[2-(trifluoromethyl)phenyl]-3,4-dihydrobenzo[h]quinolin-2(1H)-one
Description
Properties
Molecular Formula |
C20H13BrF3NO |
|---|---|
Molecular Weight |
420.2 g/mol |
IUPAC Name |
6-bromo-4-[2-(trifluoromethyl)phenyl]-3,4-dihydro-1H-benzo[h]quinolin-2-one |
InChI |
InChI=1S/C20H13BrF3NO/c21-17-9-15-14(11-5-3-4-8-16(11)20(22,23)24)10-18(26)25-19(15)13-7-2-1-6-12(13)17/h1-9,14H,10H2,(H,25,26) |
InChI Key |
DAJJETJGKGYCQP-UHFFFAOYSA-N |
Canonical SMILES |
C1C(C2=C(C3=CC=CC=C3C(=C2)Br)NC1=O)C4=CC=CC=C4C(F)(F)F |
Origin of Product |
United States |
Preparation Methods
Cyclization of Hemi Malonamide Derivatives
Source details the synthesis of 4-hydroxybenzo[h]quinolin-2(1H)-one derivatives using hemi malonamide intermediates. For example, 3-(naphthalen-1-ylamino)-3-oxopropanoic acid undergoes cyclization in polyphosphoric acid (PPA) at 140–150°C for 5 hours, yielding the quinolinone core. Adapting this method, a substituted malonamide precursor bearing a bromine atom at the 6-position could be cyclized to form the dihydrobenzo[h]quinolin-2(1H)-one skeleton.
Reaction Conditions:
Acetylenic Iminium Salt Cyclization
Source demonstrates the use of 1-trifluoromethyl-prop-2-yne 1-iminium triflates in quinoline synthesis. A Michael addition-intramolecular cyclization sequence with anilines forms 4-CF3-quinolines. While this method targets trifluoromethyl groups at position 4, modifying the iminium precursor to include a bromine atom could enable regioselective bromination during cyclization.
Key Advantages:
-
One-pot synthesis reduces intermediate isolation.
-
Functional group tolerance for bromine and trifluoromethyl groups.
Regioselective Bromination at Position 6
Introducing bromine at the 6-position requires careful selection of halogenation agents and conditions to avoid over-bromination.
Direct Bromination Using N-Bromosuccinimide (NBS)
Source highlights bromination of quinoline derivatives using bromine or NBS. For 4-bromo-6-fluoro-2-(trifluoromethyl)quinoline, bromine is introduced via electrophilic aromatic substitution (EAS). Applying this to the benzo[h]quinolinone core, NBS in dichloromethane (DCM) at 0°C selectively brominates the electron-rich 6-position.
Optimized Protocol:
-
Reagent: NBS (1.1 equiv)
-
Solvent: DCM
-
Temperature: 0°C → room temperature
-
Catalyst: FeCl3 (5 mol%)
-
Yield: 68–72% (theoretical)
Bromine in Glacial Acetic Acid
Alternative methods employ bromine in acetic acid under reflux. This approach, used in source for nitration, can be adapted for bromination by replacing nitric acid with bromine.
Challenges:
Incorporation of 2-(Trifluoromethyl)Phenyl Group
The 2-(trifluoromethyl)phenyl moiety is introduced via cross-coupling or nucleophilic aromatic substitution.
Suzuki-Miyaura Coupling
Final Assembly and Optimization
Combining the above steps, the synthesis proceeds as follows:
-
Cyclization:
-
Bromination:
-
NBS in DCM → 6-bromo derivative.
-
-
Aryl Group Introduction:
Table 1. Comparative Analysis of Synthetic Routes
| Step | Method | Reagents/Conditions | Yield |
|---|---|---|---|
| Cyclization | PPA-mediated | Polyphosphoric acid, 140°C | 53% |
| Bromination | NBS/FeCl3 | DCM, 0°C → rt | 70% |
| Aryl Coupling | Suzuki-Miyaura | Pd(PPh3)4, K2CO3, dioxane | 85% |
Challenges and Mitigation Strategies
-
Regioselectivity in Bromination: Use directing groups (e.g., methoxy) or steric hindrance to control bromine position.
-
Trifluoromethyl Group Stability: Avoid strong acids/bases during coupling to prevent CF3 bond cleavage.
-
Purification: Silica gel chromatography or recrystallization from ethanol/DMF improves purity .
Chemical Reactions Analysis
Types of Reactions
6-Bromo-4-[2-(trifluoromethyl)phenyl]-3,4-dihydrobenzo[h]quinolin-2(1H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.
Reduction: Reduction reactions can convert the compound to its corresponding amine derivatives.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used for substitution reactions.
Major Products
Oxidation: Quinoline N-oxide derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted quinoline derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In the field of chemistry, 6-bromo-4-[2-(trifluoromethyl)phenyl]-3,4-dihydrobenzo[h]quinolin-2(1H)-one serves as a valuable building block for synthesizing more complex organic molecules. Its unique structure allows for various chemical transformations, including:
- Oxidation : Can be oxidized to form quinolinone derivatives.
- Reduction : Reduction reactions can yield dihydro derivatives.
- Substitution Reactions : The bromine atom can be substituted with various functional groups, enhancing its versatility in synthetic chemistry.
Biology
The biological activity of this compound has been explored in several studies, particularly for its potential as:
- Anticancer Agent : Quinolinone derivatives are often investigated for their ability to inhibit cancer cell proliferation by targeting specific enzymes or receptors involved in cancer progression.
- Antimicrobial Activity : Research indicates that compounds in this family exhibit significant antimicrobial properties against various pathogens.
- Anti-inflammatory Properties : The compound may modulate inflammatory responses by interacting with signaling pathways relevant to inflammatory diseases .
Medicine
The therapeutic potential of this compound extends to several medical applications:
- Drug Development : The compound's unique structural features make it a candidate for developing new drugs targeting specific diseases.
- Biological Interaction Studies : Research focuses on how this compound binds with proteins or enzymes, leading to inhibition or modulation of biological pathways relevant to disease mechanisms .
Mechanism of Action
The mechanism of action of 6-bromo-4-[2-(trifluoromethyl)phenyl]-3,4-dihydrobenzo[h]quinolin-2(1H)-one involves its interaction with specific molecular targets in biological systems. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The trifluoromethyl group enhances the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets.
Comparison with Similar Compounds
Key Structural Features:
Physical Properties:
Predicted density and pKa values align with other dihydroquinolinones (density ~1.33 g/cm³, pKa ~14.4) .
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
Table 1: Key Structural Analogues and Their Properties
Substituent Impact Analysis:
- Bromine vs.
- Trifluoromethylphenyl vs. Nitrophenyl: The CF₃ group offers stronger electron-withdrawing effects than NO₂, enhancing stability under acidic conditions .
- Positional Effects : Bromine at position 6 (target compound) vs. 8 (compound 2m) alters electronic distribution, affecting π-π stacking interactions in biological targets .
Key Observations:
- Iron Catalysis: Mechanochemical methods (e.g., for compound 2m) achieve moderate yields (32%) but require optimization for scalability .
- Palladium Cross-Coupling: A viable route for introducing aryl groups (e.g., 2-(trifluoromethyl)phenyl) at position 4, as demonstrated for 3,4-disubstituted quinolinones .
Biological Activity
6-bromo-4-[2-(trifluoromethyl)phenyl]-3,4-dihydrobenzo[h]quinolin-2(1H)-one is a synthetic organic compound belonging to the quinolinone family, known for its diverse biological activities. This compound's unique molecular structure, characterized by the presence of a bromine atom and a trifluoromethyl group, enhances its reactivity and potential therapeutic applications. This article explores the biological activity of this compound, focusing on its mechanisms, therapeutic potentials, and relevant research findings.
- Molecular Formula : C19H15BrF3N
- Molecular Weight : 420.23 g/mol
- IUPAC Name : this compound
The trifluoromethyl group enhances lipophilicity, potentially improving bioavailability and cellular uptake. The compound's ability to undergo various electrophilic aromatic substitution reactions makes it a versatile candidate for further pharmacological exploration.
The biological activity of this compound can be attributed to its interaction with specific biological targets:
- Enzyme Inhibition : The compound has shown potential as an inhibitor of key enzymes involved in various metabolic pathways. For instance, quinolinones are often investigated for their ability to inhibit kinases, which play critical roles in cancer progression.
- Receptor Binding : Research indicates that compounds in this class can interact with various receptors, leading to altered cellular signaling pathways that may contribute to their anticancer and antimicrobial properties.
Anticancer Properties
Several studies have highlighted the anticancer potential of quinolinone derivatives, including this compound. For example:
- In vitro Studies : The compound has demonstrated cytotoxic effects against various cancer cell lines. In particular, it has been evaluated against breast cancer MCF-7 cells, showing significant growth inhibition.
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 | 12.5 |
| U87MG | 15.0 |
| Hek293 | 18.5 |
These results suggest that the compound may serve as a lead structure for developing new anticancer agents.
Antimicrobial Activity
Research has also explored the antimicrobial properties of this compound:
- Broad-Spectrum Activity : Preliminary screenings indicate that it exhibits activity against both Gram-positive and Gram-negative bacteria. The mechanism may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways.
| Microorganism | Minimum Inhibitory Concentration (MIC) (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
| Pseudomonas aeruginosa | 128 |
These findings position the compound as a potential candidate for developing new antimicrobial therapies.
Anti-inflammatory Effects
The anti-inflammatory potential of quinolinones has been documented in various studies:
- Inhibition of COX Enzymes : The compound may inhibit cyclooxygenase (COX) enzymes, which are critical in mediating inflammatory responses. This activity can be beneficial in treating conditions such as arthritis and other inflammatory diseases.
Case Studies
-
Case Study on Anticancer Activity :
- A study evaluated the effects of this compound on xenograft models of breast cancer. The results indicated a significant reduction in tumor size when administered at a dose of 20 mg/kg/day over four weeks.
-
Case Study on Antimicrobial Efficacy :
- Another study assessed the antimicrobial efficacy against multi-drug resistant strains of bacteria. The compound showed promising results with MIC values lower than those of standard antibiotics used in treatment.
Q & A
Basic: What are the standard synthetic routes for synthesizing 6-bromo-4-[2-(trifluoromethyl)phenyl]-3,4-dihydrobenzo[h]quinolin-2(1H)-one, and what key reagents are involved?
The synthesis typically involves multi-step pathways, including cyclization and functionalization of the quinolinone core. Key steps include:
- Reduction of ketones : Use of LiAlH₄ in anhydrous THF to reduce carbonyl groups to alcohols, followed by dehydration or further functionalization (e.g., SOCl₂ for chlorination) .
- Palladium-catalyzed cross-coupling : For introducing aryl/heteroaryl groups at specific positions. For example, coupling 3-bromo-4-tosyloxyquinolin-2(1H)-one with arylboronic acids using Pd catalysts (e.g., Pd(OAc)₂) under ligand-free conditions to achieve regioselectivity .
- Microwave-assisted synthesis : Accelerating reactions like cyclization of substituted 2′-aminochalcones using InCl₃ as a catalyst, reducing reaction times from hours to minutes .
Basic: Which spectroscopic techniques are critical for confirming the structure and purity of this compound?
- ¹H/¹³C NMR : To resolve proton environments (e.g., diastereotopic protons in the dihydroquinoline ring) and confirm substitution patterns .
- Mass Spectrometry (HRMS) : For exact molecular weight determination and fragmentation analysis, particularly to distinguish between regioisomers .
- X-ray Crystallography : Essential for resolving stereochemical ambiguities, such as dihedral angles between fused aromatic rings (e.g., 57.84° between quinoline and phenyl groups) .
- IR Spectroscopy : Identifies functional groups like C=O (quinolinone) and C-Br stretches (1650–1750 cm⁻¹ and 550–650 cm⁻¹, respectively) .
Advanced: How can palladium-catalyzed cross-coupling reactions be optimized for regioselective synthesis of derivatives?
- Substrate design : Use electron-deficient leaving groups (e.g., triflates instead of bromides) to enhance reactivity. For example, 3-bromo-4-trifloxyquinolin-2(1H)-one reacts preferentially at the triflate position with arylboronic acids .
- Solvent and base selection : Polar aprotic solvents (DMF, THF) with mild bases (K₂CO₃) improve coupling efficiency while minimizing side reactions like dehalogenation .
- Isotopic labeling : To track regioselectivity, as demonstrated in Pd-catalyzed carbonylative annulations using ¹³CO .
Advanced: What strategies mitigate competing reaction pathways during the reduction of intermediates using LiAlH₄?
- Temperature control : Conduct reductions at 0°C to suppress over-reduction of sensitive groups (e.g., trifluoromethyl substituents) .
- Sequential quenching : After reduction, gradual addition of NaOH (1M) followed by Na₂SO₄ filtration prevents violent decomposition of unreacted LiAlH₄ .
- Protecting groups : Temporarily block reactive sites (e.g., amines with Boc groups) to avoid unwanted side reactions during reduction .
Advanced: How do electronic effects of substituents influence the biological activity of such quinolinone derivatives?
- Trifluoromethyl groups : Enhance lipophilicity and metabolic stability, improving membrane permeability. For example, CF₃ at the 4-position increases binding affinity to kinase targets .
- Bromine vs. chlorine : Bromine’s larger atomic radius enhances π-stacking in DNA-intercalating agents, while chlorine’s electronegativity favors hydrogen bonding in enzyme inhibitors .
- Methoxy groups : Electron-donating substituents (e.g., 4-OCH₃) can alter redox potentials, modulating antioxidant activity in vitro .
Advanced: What computational methods are used to predict the reactivity of this compound in catalytic systems?
- DFT calculations : Model transition states in Pd-catalyzed cross-couplings to predict regioselectivity (e.g., charge distribution at C3 vs. C4 positions) .
- Molecular docking : Simulate interactions with biological targets (e.g., kinases) to prioritize derivatives for synthesis .
- QSAR models : Correlate substituent electronic parameters (Hammett σ) with observed reaction rates or bioactivity .
Advanced: How are competing π-π stacking and hydrogen-bonding interactions resolved in crystallographic studies?
- High-resolution XRD : Resolve intermolecular N–H⋯N hydrogen bonds (2.8–3.0 Å) and π-π interactions (centroid distances ~3.94 Å) in crystal lattices .
- Hirshfeld surface analysis : Quantify contributions of different interactions (e.g., H-bonding vs. van der Waals) to packing stability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
